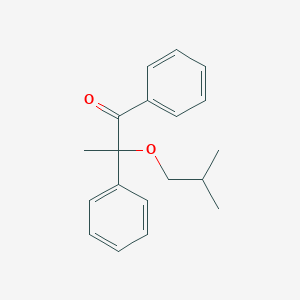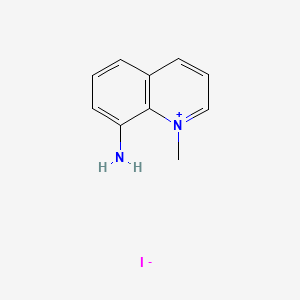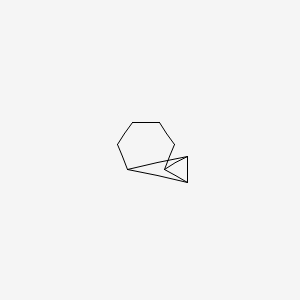
Tricyclo(4.1.1.07,8)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo(4.1.1.07,8)octane is a polycyclic hydrocarbon with a unique structure characterized by three interconnected rings. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons where carbon atoms are arranged in a ring structure. This compound is notable for its strained ring system, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo(4.1.1.07,8)octane typically involves multiple steps, starting from simpler cycloalkane precursors. One common method involves the Diels-Alder reaction, where a cyclohexadiene derivative reacts with a suitable dienophile to form the tricyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the strained rings.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Tricyclo(4.1.1.07,8)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of less strained cycloalkanes.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, elevated pressure.
Substitution: Chlorine or bromine gas, UV light, radical initiators like benzoyl peroxide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Less strained cycloalkanes.
Substitution: Halogenated this compound derivatives.
Aplicaciones Científicas De Investigación
Tricyclo(4.1.1.07,8)octane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of ring strain on chemical reactivity and stability.
Biology: Investigated for its potential interactions with biological macromolecules, providing insights into the behavior of strained ring systems in biological contexts.
Medicine: Explored for its potential as a scaffold in drug design, particularly for developing compounds with unique three-dimensional structures.
Industry: Utilized in the synthesis of specialty chemicals and materials, where its unique structure imparts desirable properties such as rigidity and thermal stability.
Mecanismo De Acción
The mechanism of action of Tricyclo(4.1.1.07,8)octane involves its interaction with various molecular targets and pathways. The strained ring system can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with other molecules. These interactions are often studied using computational chemistry and spectroscopy to understand the compound’s behavior at the molecular level.
Comparación Con Compuestos Similares
Cyclopropane: A smaller cycloalkane with significant ring strain, used as a model for studying ring-opening reactions.
Cyclobutane: Another strained cycloalkane, less strained than cyclopropane but still reactive.
Bicyclo[2.2.1]heptane (Norbornane): A bicyclic compound with a similar level of ring strain, often used in studies of stereochemistry and reactivity.
Uniqueness: Tricyclo(4.1.1.07,8)octane is unique due to its three-ring structure, which imparts a higher degree of ring strain compared to simpler cycloalkanes. This strain influences its reactivity and makes it a valuable compound for studying the effects of ring strain on chemical and physical properties.
Propiedades
Número CAS |
36328-29-7 |
|---|---|
Fórmula molecular |
C8H12 |
Peso molecular |
108.18 g/mol |
Nombre IUPAC |
tricyclo[5.1.0.02,8]octane |
InChI |
InChI=1S/C8H12/c1-2-4-6-7-5(3-1)8(6)7/h5-8H,1-4H2 |
Clave InChI |
MNAZMNQDNRWXGD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C3C2C3C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyldibenzo[j,lmn]phenanthridine](/img/structure/B14683082.png)
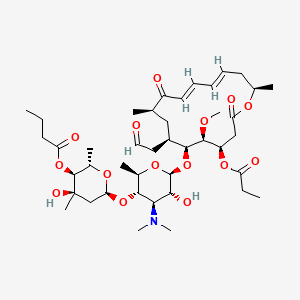
![Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis-](/img/structure/B14683085.png)
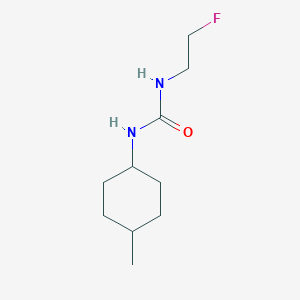
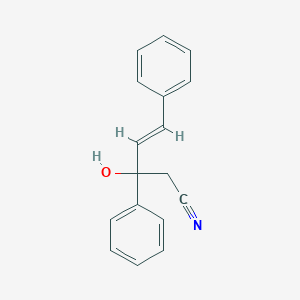
![Dichloro[(2,3-dichlorophenyl)methyl]silyl](/img/structure/B14683094.png)
![1H-Pyrido[4,3-b]indole, 2-benzyl-8-fluoro-2,3,4,5-tetrahydro-](/img/structure/B14683099.png)

![2-(3'-Trifluoromethyl) phenoxy nicotinate de dimethylaminoethanol [French]](/img/structure/B14683103.png)
